Meso-decamethylcalix[5]pyrrole
Description
Structure
3D Structure
Properties
Molecular Formula |
C35H45N5 |
|---|---|
Molecular Weight |
535.8 g/mol |
IUPAC Name |
2,2,7,7,12,12,17,17,22,22-decamethyl-26,27,28,29,30-pentazahexacyclo[21.2.1.13,6.18,11.113,16.118,21]triaconta-1(25),3,5,8,10,13,15,18,20,23-decaene |
InChI |
InChI=1S/C35H45N5/c1-31(2)21-11-13-23(36-21)32(3,4)25-15-17-27(38-25)34(7,8)29-19-20-30(40-29)35(9,10)28-18-16-26(39-28)33(5,6)24-14-12-22(31)37-24/h11-20,36-40H,1-10H3 |
InChI Key |
PIWWNKNNHBQHEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=C(N2)C(C3=CC=C(N3)C(C4=CC=C(N4)C(C5=CC=C(N5)C(C6=CC=C1N6)(C)C)(C)C)(C)C)(C)C)C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathway Elucidation
Direct Synthesis Approaches for Meso-decamethylcalixvulcanchem.compyrrole
The most notable advancement in the synthesis of β-unsubstituted meso-decamethylcalix vulcanchem.compyrrole (B145914) has been the establishment of a direct condensation reaction. This approach involves the reaction of pyrrole and acetone (B3395972), which was a significant breakthrough, offering a more efficient route compared to earlier, low-yield methods. beilstein-journals.orgnih.gov
The key to the successful direct synthesis of meso-decamethylcalix vulcanchem.compyrrole is the use of specific Lewis acid catalysts, particularly bismuth salts. beilstein-journals.orgnih.gov Research has shown that while various Lewis acids can catalyze the condensation of pyrrole with ketones, the formation of the five-membered calix vulcanchem.compyrrole macrocycle is uniquely favored by the presence of a bismuth salt. beilstein-journals.orgnih.gov Among the various bismuth salts tested, including Bi(NO₃)₃, BiCl₃, and BiI₃, bismuth(III) nitrate (B79036) (Bi(NO₃)₃) has been identified as the most effective catalyst for this transformation. beilstein-journals.orgnih.gov
The reaction is typically carried out under mild conditions. In a representative procedure, pyrrole and acetone are stirred together at room temperature for approximately 6 hours in the presence of a catalytic amount of Bi(NO₃)₃. vulcanchem.comnih.gov An important aspect of this methodology is the avoidance of heat throughout the process, as the calix vulcanchem.compyrrole macrocycle is known to be thermally unstable. nih.govresearchgate.net
The yield and selectivity of the direct synthesis are highly sensitive to the concentration of the catalyst. mdpi.com Studies have revealed that low concentrations of Bi(NO₃)₃ are crucial for the formation of meso-decamethylcalix vulcanchem.compyrrole. mdpi.com Specifically, a catalyst concentration of around 0.3 mol% has been found to be optimal for synthesizing the desired calix vulcanchem.compyrrole. mdpi.com
When the concentration of the Lewis acid catalyst is increased to above 0.5 mol%, the reaction product shifts almost exclusively to the smaller, more thermodynamically stable meso-octamethylcalix nih.govpyrrole. beilstein-journals.orgmdpi.com Conversely, at very low catalyst concentrations (below 0.1 mol%), the formation of any macrocycle is not detected. researchgate.netmdpi.com This delicate balance highlights that the catalyst concentration is the primary factor in controlling the selectivity between the calix nih.govpyrrole and calix vulcanchem.compyrrole products. The synthesis using bismuth nitrate offers a moderate yield and is considered the most efficient direct route to date because it is a one-step process that does not require the isolation of intermediates. beilstein-journals.orgnih.gov
| Catalyst Equivalents | Calix nih.govpyrrole (%) | Calix vulcanchem.compyrrole (%) | Calix researchgate.netpyrrole (%) | 5,5-dimethyldipyrromethane (%) |
|---|---|---|---|---|
| 0.0065 | 15 | 25 | 5 | 55 |
| 0.013 | 35 | 15 | 5 | 45 |
| 0.026 | 60 | 5 | 0 | 35 |
| 0.052 | 75 | 0 | 0 | 25 |
| 0.25 | 95 | 0 | 0 | 5 |
Catalyst Systems and Reaction Conditions (e.g., Bismuth Salts)
Indirect Synthetic Routes and Precursor Transformations
The first synthesis of a β-unsubstituted calix vulcanchem.compyrrole was achieved via the conversion of a furan-containing analogue. researchgate.netmdpi.com This process begins with the corresponding meso-decamethylcalix vulcanchem.comfuran (B31954). nih.govresearchgate.net The furan rings are converted to pyrrole rings through a process involving ring-opening, followed by a Paal-Knorr condensation with ammonium (B1175870) acetate (B1210297). beilstein-journals.orgnih.gov While this homologation strategy successfully produced the target macrocycle, it was extremely inefficient, affording the final meso-decamethylcalix vulcanchem.compyrrole in a mere 1% yield. beilstein-journals.orgnih.govresearchgate.net
The synthesis of meso-decamethylcalix vulcanchem.compyrrole from other calix[n]pyrrole analogues is not a standard preparative route. Instead, the opposite transformation is more commonly observed. The five-membered macrocycle is known to be relatively unstable, particularly under thermal stress or high acid concentrations. nih.govresearchgate.net Under these conditions, it can undergo a ring-opening reaction, losing a pyrrole-isopropyl fragment to contract to the more stable calix nih.govpyrrole. beilstein-journals.orgnih.govresearchgate.net This instability is a primary reason why synthesizing the calix vulcanchem.com member is challenging. beilstein-journals.orgresearchgate.net
Homologation of Furan-based Analogues
Mechanistic Investigations of Macrocycle Formation
The mechanism by which bismuth nitrate catalyzes the formation of calix vulcanchem.compyrrole, particularly the reason for the strong dependence on catalyst concentration, has been the subject of investigation. Isotopic labeling studies have provided insight into the reaction pathway. mdpi.com
It is proposed that the active catalytic species is not the bismuth salt itself, but rather nitric acid (HNO₃) that is released from the hydrated bismuth nitrate salt, Bi(NO₃)₃·5H₂O. mdpi.com The reaction between the pyrrole and the bismuth salt is observed to be exothermic. mdpi.com The proposed mechanism suggests that at low acid concentrations, the formation of the calix vulcanchem.compyrrole is kinetically favored. However, at higher acid concentrations, the equilibrium shifts, favoring the formation of the thermodynamically more stable calix nih.govpyrrole. mdpi.com This explains why precise control over the amount of catalyst is essential for selectively synthesizing the elusive calix vulcanchem.compyrrole macrocycle. mdpi.com
Proposed Reaction Mechanisms and Intermediates
The formation of calix[n]pyrroles from pyrrole and acetone is generally understood to be an acid-catalyzed condensation reaction. The proposed mechanism for meso-decamethylcalix researchgate.netpyrrole follows this general pathway, proceeding through several key stages. mdpi.com Initially, the acid catalyst, which can be a Brønsted–Lowry acid or a Lewis acid, activates the carbonyl group of an acetone molecule. mdpi.com For Lewis acid catalysts like bismuth(III) nitrate, it is suggested that the metal ion interacts with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. mdpi.com
This activation is followed by a nucleophilic attack from the electron-rich C-2 position of a pyrrole molecule. A series of subsequent condensation and dehydration steps then build linear oligopyrromethane chains. The mechanism is believed to proceed through various di-, tri-, tetra-, and pentameric intermediates. mdpi.com The final step is an intramolecular cyclization of the linear pentapyrromethane intermediate to yield the meso-decamethylcalix researchgate.netpyrrole macrocycle. The entire process is a series of equilibria between the starting materials, the linear intermediates, and the final cyclic products. mdpi.com
Influence of Acid Concentration on Ring Size Selectivity
The concentration of the acid catalyst is a critical factor that dictates the ring size of the resulting calixpyrrole product. Specifically, the relative yields of meso-octamethylcalix dntb.gov.uapyrrole and meso-decamethylcalix researchgate.netpyrrole are highly sensitive to this parameter. mdpi.combeilstein-journals.org
Studies using bismuth(III) nitrate (Bi(NO₃)₃) as a Lewis acid catalyst have demonstrated this relationship clearly. At very low catalyst concentrations (e.g., <0.1 mol%), macrocycle formation is generally not observed. mdpi.com However, at slightly higher, yet still low, concentrations of Bi(NO₃)₃ (e.g., 0.65 mol%), the reaction favors the formation of meso-decamethylcalix researchgate.netpyrrole, which becomes the major product. beilstein-journals.orgnih.gov As the catalyst concentration is increased further (e.g., to 9.5 mol%), the product distribution shifts dramatically, with meso-octamethylcalix dntb.gov.uapyrrole becoming the predominant, and often exclusive, product. mdpi.combeilstein-journals.orgnih.gov This suggests that the smaller calix dntb.gov.uapyrrole is the thermodynamically more stable product, while the formation of the larger calix researchgate.netpyrrole is favored under kinetic control at low acid concentrations. mdpi.comresearchtrends.net
The table below, derived from experimental data, illustrates the effect of Bi(NO₃)₃ concentration on the product distribution between meso-octamethylcalix dntb.gov.uapyrrole (1 ) and meso-decamethylcalix researchgate.netpyrrole (2 ).
| Entry | Catalyst | Concentration (mol%) | meso-octamethylcalix dntb.gov.uapyrrole (%) | meso-decamethylcalix researchgate.netpyrrole (%) |
|---|---|---|---|---|
| 1 | Bi(NO₃)₃ | 0.18 | 40 | 0 |
| 2 | Bi(NO₃)₃ | 0.32 | 50 | 50 |
| 3 | Bi(NO₃)₃ | 0.65 | 33 | 67 |
| 4 | Bi(NO₃)₃ | 0.95 | 90 | 10 |
| 5 | Bi(NO₃)₃ | 9.5 | 95 | <5 |
Data sourced from studies on the direct synthesis of β-unsubstituted meso-decamethylcalix researchgate.netpyrrole. beilstein-journals.orgnih.gov
Comparison of Synthetic Efficiency with other Calix[n]pyrroles (n=4, 6)
The synthetic accessibility of meso-decamethylcalix researchgate.netpyrrole is best understood when compared to its smaller and larger homologues, namely meso-octamethylcalix dntb.gov.uapyrrole and meso-dodecamethylcalix acs.orgpyrrole.
meso-octamethylcalix dntb.gov.uapyrrole (n=4): This is the most readily synthesized and widely studied calixpyrrole. mdpi.com The acid-catalyzed condensation of pyrrole and acetone can be optimized to produce the calix dntb.gov.uapyrrole in yields as high as 90% without requiring high-dilution conditions. ic.ac.uk Using catalysts like Amberlyst™-15 has also proven effective, yielding the calix dntb.gov.uapyrrole in up to 83% yield. nih.gov Its high yield and stability make it the thermodynamic "sink" in the calixpyrrole synthesis landscape.
meso-decamethylcalix researchgate.netpyrrole (n=5): This macrocycle is considered synthetically elusive. mdpi.com Its first direct synthesis from pyrrole and acetone was achieved using low concentrations of Bi(NO₃)₃, which provided the compound in moderate yield. beilstein-journals.orgnih.gov Unlike the calix dntb.gov.uapyrrole, its synthesis requires careful control of reaction conditions to favor the kinetic product and prevent rearrangement to the more stable tetramer. mdpi.com
meso-dodecamethylcalix acs.orgpyrrole (n=6): Direct synthesis of the calix acs.orgpyrrole via condensation is very challenging. The larger ring is prone to a "molecular mitosis" reaction under acidic conditions, where it cleaves to form the more stable calix dntb.gov.uapyrrole. A successful route involves a multi-step synthesis starting from calix acs.orgfuran, with the final Paal-Knorr cyclization step to form meso-dodecamethylcalix acs.orgpyrrole proceeding in a 42% yield. More recently, strain-induced ring expansion of a calix researchtrends.netpyrrole has been shown to be a viable, though indirect, route to the calix acs.orgpyrrole system. researchgate.net
The following table summarizes the comparative synthetic efficiency.
| Compound | Ring Size (n) | Typical Synthetic Route | Reported Yield | Synthetic Accessibility |
|---|---|---|---|---|
| meso-octamethylcalix dntb.gov.uapyrrole | 4 | One-pot acid-catalyzed condensation | Up to 90% ic.ac.uk | High |
| meso-decamethylcalix researchgate.netpyrrole | 5 | One-pot condensation with controlled, low acid concentration | Moderate beilstein-journals.orgnih.gov | Moderate (condition-sensitive) |
| meso-dodecamethylcalix acs.orgpyrrole | 6 | Multi-step from calix acs.orgfuran or strain-induced ring expansion researchgate.net | 42% (final step) | Low (indirect synthesis required) |
Advanced Structural Characterization and Conformational Analysis
Solid-State Structural Determination via X-ray Crystallography
The three-dimensional structure of meso-decamethylcalix acs.orgpyrrole (B145914) in the solid state was conclusively determined through single-crystal X-ray diffraction analysis. researchgate.netacs.orgresearchgate.net This technique provides precise atomic coordinates, allowing for a detailed examination of the molecule's conformation, its internal cavity, and the way individual molecules arrange themselves in a crystalline lattice.
Crystal Packing and Intermolecular Interactions
In the crystalline form, molecules of meso-decamethylcalix acs.orgpyrrole are packed in a specific arrangement dictated by various non-covalent intermolecular forces. The analysis of the crystal structure reveals the absence of strong, directional hydrogen bonds, such as those observed in the anion complexes of related calixpyrroles. The packing is therefore primarily governed by weaker van der Waals forces and potential C-H···π interactions, which are common in supramolecular assemblies. researchgate.net Detailed crystallographic data, including unit cell dimensions and space group, are essential for a complete understanding of this packing arrangement and are typically reported in the primary literature's supporting information. acs.org
Solution-Phase Structural Elucidation using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of meso-decamethylcalix acs.orgpyrrole in solution and for probing its dynamic conformational behavior. beilstein-journals.orgnih.gov
Proton and Carbon NMR Assignments and Chemical Shifts
The ¹H and ¹³C NMR spectra of meso-decamethylcalix acs.orgpyrrole, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), show a set of signals consistent with its C₅-symmetric or time-averaged symmetric structure. beilstein-journals.orgnih.govvulcanchem.com The simplicity of the spectra, displaying single resonances for chemically equivalent protons and carbons, indicates either a single, stable conformation or, more likely, a rapid conformational exchange on the NMR timescale at room temperature. beilstein-journals.orgnih.gov
Key spectral assignments from ¹H and ¹³C NMR data are detailed in the tables below. beilstein-journals.orgnih.govvulcanchem.com
Interactive Table: ¹H NMR Chemical Shifts for Meso-decamethylcalix acs.orgpyrrole in CDCl₃
| Group | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| CH₃ | 1.51 | Singlet (s) | 30H | N/A | meso-C(CH ₃)₂ |
| Pyrrole-βH | 5.77 | Doublet (d) | 10H | 2.8 | CH of pyrrole rings |
| NH | 7.54 | Broad Singlet (bs) | 5H | N/A | NH of pyrrole rings |
Interactive Table: ¹³C NMR Chemical Shifts for Meso-decamethylcalix acs.orgpyrrole
| Carbon Type | Chemical Shift (δ) ppm | Assignment |
| Methyl | 29.3 | meso-C(C H₃)₂ |
| Quaternary meso-Carbon | 35.3 | meso-C (CH₃)₂ |
| Pyrrole-β | 102.8 | C H of pyrrole rings |
| Pyrrole-α | 138.5 | Quaternary carbons of pyrrole rings |
Conformational Dynamics and Exchange Phenomena
The observation of sharp, single signals for the methyl and pyrrole β-protons in the room-temperature ¹H NMR spectrum suggests that the five pyrrole rings are chemically equivalent on average. beilstein-journals.orgnih.gov This equivalence arises from rapid conformational dynamics, where the molecule interconverts between different spatial arrangements faster than the NMR experiment can distinguish them. The broadness of the NH proton signal at 7.54 ppm further supports the existence of exchange phenomena, which could involve both conformational changes and intermolecular hydrogen bond exchange with trace impurities in the solvent. beilstein-journals.orgnih.gov
While specific variable-temperature NMR studies on meso-decamethylcalix acs.orgpyrrole are not widely reported, theoretical studies on the closely related and smaller calix researchgate.netpyrrole have shown it to be an extremely flexible molecule in solution. pnas.org This inherent flexibility is expected to be even more pronounced in the larger calix acs.orgpyrrole ring system, accounting for the averaged-out signals observed in the NMR spectrum at ambient temperature.
Mass Spectrometric Analysis for Molecular Confirmation
Mass spectrometry provides unambiguous confirmation of the molecular weight of meso-decamethylcalix acs.orgpyrrole. Electron Ionization Mass Spectrometry (EIMS) is a common technique used for this purpose. The analysis shows a molecular ion peak (M•+) at a mass-to-charge ratio (m/z) of 535. beilstein-journals.orgnih.gov This value corresponds precisely to the calculated molecular mass of the compound with the chemical formula C₃₅H₄₅N₅, thereby verifying its elemental composition and confirming the successful synthesis of the target macrocycle.
Spectroscopic Probes for Structural Features (e.g., UV-Vis)
In anion binding studies, UV-Vis titration is a commonly employed technique to monitor the complexation of meso-decamethylcalix mdpi.compyrrole with various anions. The addition of an anion to a solution of the macrocycle often results in noticeable changes in the UV-Vis absorption spectrum, such as a shift in the maximum absorption wavelength (λmax) or a change in the molar absorptivity. These spectral changes are indicative of the formation of a host-guest complex. For instance, in studies involving other calixpyrrole derivatives, changes in the λmax upon the addition of anions like chloride, bromide, and iodide have been observed, allowing for the determination of binding constants. researchgate.netnih.gov
The binding affinity of meso-decamethylcalix mdpi.compyrrole for different anions can be quantified by analyzing the titration data. Research has shown that the binding constant of meso-decamethylcalix mdpi.compyrrole for chloride is surprisingly lower than that of its smaller analogue, meso-octamethylcalix acs.orgpyrrole. acs.org This highlights the subtle interplay between cavity size, conformational flexibility, and anion recognition.
Detailed research findings from UV-Vis spectroscopic titrations can provide insights into the stoichiometry of the complex and the strength of the interaction. The data is often fitted to various binding models to calculate the association constants (Ka).
Table 1: Representative UV-Vis Titration Data for a Calix acs.orgpyrrole Derivative with Anions
| Anion | Initial λmax (nm) | Final λmax (nm) | Binding Constant (Ka) (M-1) |
| Cl⁻ | 457 | Varies with concentration | - |
| Br⁻ | 457 | Varies with concentration | - |
| I⁻ | 457 | Varies with concentration | - |
This table is illustrative and based on data for a meso-fluorescein substituted calix acs.orgpyrrole to demonstrate the type of data obtained from UV-Vis titration experiments. Specific data for meso-decamethylcalix mdpi.compyrrole was not available in the search results. nih.gov
The solvent environment also plays a crucial role in the UV-Vis spectroscopic behavior and anion binding properties of calix[n]pyrroles. Titrations are typically performed in organic solvents like acetonitrile (B52724) or chloroform. researchgate.netnih.gov
Furthermore, computational studies can complement experimental UV-Vis data by providing theoretical spectra and helping to assign the observed electronic transitions to specific molecular orbitals. This combined approach offers a more complete picture of the electronic structure of meso-decamethylcalix mdpi.compyrrole and its complexes.
Supramolecular Chemistry: Host Guest Interactions and Recognition Phenomena
Anion Binding Capabilities of Meso-decamethylcalixnih.govpyrrole
Meso-decamethylcalix nih.govpyrrole (B145914), a larger analog of the well-studied calix researchgate.netpyrrole, has garnered attention for its potential as an anion receptor. nih.govbeilstein-journals.orgmdpi.com Its expanded cavity, consisting of five pyrrole rings, offers a unique platform for exploring the principles of molecular recognition. The ability of this macrocycle to bind various anionic guest species is a focal point of research in supramolecular chemistry. nih.govbeilstein-journals.orgmdpi.com
Hydrogen Bonding Interactions in Anion Complexation
The primary mechanism driving anion complexation by meso-decamethylcalix nih.govpyrrole is the formation of multiple hydrogen bonds between the pyrrolic N-H protons and the encapsulated anion. researchgate.netacs.org This interaction is fundamental to the stability of the resulting host-guest complex. Upon anion binding, the macrocycle can undergo a conformational change to optimize these hydrogen bonding interactions. Solid-state analysis through single-crystal X-ray diffraction has provided direct evidence of these hydrogen bonds, confirming the close contact between the N-H groups and the bound anion. researchgate.netacs.org For instance, studies on related fluorinated decafluorocalix nih.govpyrrole have shown definitive hydrogen bond interactions with acetate (B1210297) anions in the solid state. researchgate.netacs.org
Specificity and Selectivity Towards Various Anionic Species (e.g., Halides, Dihydrogenphosphate)
While the synthesis of meso-decamethylcalix nih.govpyrrole has been challenging, limiting extensive binding studies, research on related calix[n]pyrroles provides significant insights into its expected selectivity. nih.govbeilstein-journals.orgresearchgate.net Generally, calixpyrroles exhibit a preference for anions that are strong hydrogen bond acceptors, such as halides (fluoride, chloride) and oxoanions like dihydrogen phosphate. osti.govtandfonline.com
The larger cavity of calix nih.govpyrrole compared to calix researchgate.netpyrrole suggests a potential preference for larger anions. However, studies have surprisingly revealed that the binding constant of meso-decamethylcalix nih.govpyrrole for chloride is lower than that of its smaller counterpart, meso-octamethylcalix researchgate.netpyrrole. researchgate.netacs.org This counterintuitive finding highlights the complex interplay between cavity size, conformational flexibility, and anion solvation energies in determining binding affinity and selectivity.
Research on fluorinated calix[n]pyrroles has demonstrated a trend where the relative affinity for bromide over chloride increases with the macrocycle's size. researchgate.netacs.org This suggests that meso-decamethylcalix nih.govpyrrole might show enhanced recognition for larger halides. The selectivity of these macrocycles is not solely dependent on the anion's properties but also on the solvent and the nature of the counter-cation, which can influence ion-pairing effects. nih.gov
Quantitative Assessment of Anion Binding Affinities (Association Constants, Ka)
The strength of the interaction between meso-decamethylcalix nih.govpyrrole and various anions is quantified by the association constant (Ka). These values are typically determined through techniques like ¹H NMR titration experiments. rsc.org
A key study reported that the binding constant (Ka) of meso-decamethylcalix nih.govpyrrole for the chloride anion was found to be lower than that of the tetrameric analogue, meso-octamethylcalix researchgate.netpyrrole. researchgate.netacs.org This was an unexpected result, suggesting that a simple "size-fit" model is insufficient to predict binding affinities in this system.
For comparison, association constants for the parent meso-octamethylcalix researchgate.netpyrrole with various anions have been extensively studied. For example, in dichloromethane (B109758), the Ka for chloride has been reported to be in the range of 3.9 × 10³ M⁻¹ to 3.1 × 10⁴ M⁻¹, depending on the counter-cation used. nih.gov While specific Ka values for a wide range of anions with meso-decamethylcalix nih.govpyrrole are not as broadly documented due to its more recent and challenging synthesis nih.govbeilstein-journals.orgresearchgate.net, the available data points to a complex relationship between macrocycle size and binding strength.
Interactive Table: Comparative Anion Binding Affinities (Ka) of Calix[n]pyrroles
| Compound | Anion | Association Constant (Ka) (M⁻¹) | Solvent | Notes |
| meso-octamethylcalix researchgate.netpyrrole | Cl⁻ | 3.9 x 10³ - 3.1 x 10⁴ | Dichloromethane | Value is dependent on the counter-cation. nih.gov |
| meso-decamethylcalix nih.govpyrrole | Cl⁻ | Lower than meso-octamethylcalix researchgate.netpyrrole | - | Direct comparison from a study. researchgate.netacs.org |
| Fluorinated calix[n]pyrroles | Br⁻ vs Cl⁻ | Relative affinity for Br⁻ increases with 'n' | Acetonitrile (B52724) | Trend observed with increasing macrocycle size. researchgate.netacs.org |
Comparative Anion Recognition Studies with Calixresearchgate.netpyrroles
The study of meso-decamethylcalix nih.govpyrrole in the context of its smaller and more extensively researched counterpart, meso-octamethylcalix researchgate.netpyrrole, provides crucial insights into the structure-function relationships governing anion recognition. researchgate.netresearchgate.net
Impact of Macrocycle Size on Binding Strength and Selectivity
A fundamental question in the design of anion receptors is how the size of the binding cavity influences affinity and selectivity. Intuitively, one might expect that the larger cavity of meso-decamethylcalix nih.govpyrrole would be better suited for encapsulating larger anions. However, experimental evidence presents a more nuanced picture.
A significant finding is that the binding affinity of meso-decamethylcalix nih.govpyrrole for chloride ions is actually weaker than that of meso-octamethylcalix researchgate.netpyrrole. researchgate.netacs.org This suggests that increasing the macrocycle size does not automatically lead to stronger binding. Several factors could contribute to this observation. The larger, more flexible cavity of the calix nih.govpyrrole may not be able to pre-organize as effectively for anion binding, leading to a greater entropic penalty upon complexation compared to the more rigid calix researchgate.netpyrrole. osti.govtandfonline.com
Conversely, studies on fluorinated calix[n]pyrroles (where n=4, 5, 6) have shown that as the macrocycle size increases, the relative binding affinity for bromide over chloride also increases. researchgate.netacs.org This indicates a size-based selectivity trend, where larger cavities show a preference for larger halides. This highlights that the impact of macrocycle size is anion-dependent.
Role of Conformational Flexibility in Guest Encapsulation
Conformational flexibility is a defining characteristic of calixpyrroles and plays a critical role in their ability to bind guest molecules. osti.govresearchgate.net In the absence of a guest, calix researchgate.netpyrroles typically adopt a 1,3-alternate conformation. osti.govtandfonline.com Upon binding an anion, they switch to a cone conformation, which orients the N-H donor groups inward to form a well-defined binding pocket. osti.gov
Metal Ion Coordination and Multi-component Recognition
Calix[n]pyrroles, including meso-decamethylcalix epdf.pubpyrrole, are macrocyclic compounds primarily recognized for their profound ability to bind and recognize anions. mdpi.com Their unique structural architecture, featuring a ring of pyrrole units, creates a central cavity rich in hydrogen bond donors (the pyrrole N-H groups). This inherent feature dictates their primary role as hosts for negatively charged species. However, their interactions are not limited to simple anion binding and can extend to more complex multi-component systems involving metal cations and ion pairs.
Complexation with Metal Cations (if applicable, without biological context)
The direct complexation of neutral meso-decamethylcalix epdf.pubpyrrole with metal cations as the sole guest is not a widely documented phenomenon in scientific literature. The core cavity, with its array of inwardly pointing N-H protons, is electronically geared towards stabilizing anions rather than electron-deficient metal cations.
However, metal ions can play a crucial role in the synthesis of the calix epdf.pubpyrrole macrocycle itself. For instance, the direct synthesis of meso-decamethylcalix epdf.pubpyrrole from pyrrole and acetone (B3395972) can be catalyzed by Lewis acids, including various metal salts. Studies have shown that bismuth salts, such as Bi(NO₃)₃, are particularly effective in promoting the formation of the five-membered macrocycle over the thermodynamically more stable four-membered analogue, meso-octamethylcalix researchgate.netpyrrole. In this context, the metal ion's role is catalytic, activating the ketone for condensation with pyrrole, rather than forming a stable host-guest complex with the final macrocyclic product. mdpi.com
Ion-Pair Recognition Strategies (if applicable, without biological context)
A more sophisticated and relevant mode of interaction for calix[n]pyrroles is the recognition and binding of ion pairs. nih.gov This strategy involves the simultaneous complexation of both an anion and a cation. The general mechanism for this process involves the calixpyrrole first binding an anion through multiple hydrogen bonds from its N-H groups. This initial binding event locks the flexible macrocycle into a more rigid, cone-like conformation. The exterior of this calixpyrrole-anion complex forms an electron-rich, bowl-shaped aromatic cavity that is capable of attracting and binding a counter-cation. nih.gov
While this phenomenon has been extensively studied for the smaller meso-octamethylcalix researchgate.netpyrrole, research on a fluorinated derivative of meso-decamethylcalix epdf.pubpyrrole demonstrates its capability in ion-pair extraction. Specifically, β-decafluoro-meso-decamethylcalix epdf.pubpyrrole has been used as an extractant for caesium salts from an aqueous phase into an organic solvent (nitrobenzene). researchgate.net This process is a clear example of ion-pair recognition, where the macrocycle facilitates the transfer of the entire salt (Cs⁺X⁻) across the phase boundary.
Notably, the study revealed that β-decafluoro-meso-decamethylcalix epdf.pubpyrrole could extract caesium salts of smaller anions, such as nitrate (B79036) (NO₃⁻), as effectively as that of the larger, more lipophilic iodide (I⁻). researchgate.net This behavior represents a reduction of the Hofmeister bias, which typically dictates that larger, less hydrated anions are more readily extracted into organic phases. The ability to overcome this bias highlights the specific and effective recognition properties of the calix epdf.pubpyrrole scaffold for certain ion pairs. researchgate.net
| Caesium Salt | Anion | Percentage Extracted (%) |
|---|---|---|
| Caesium Chloride (CsCl) | Cl⁻ | ~5 |
| Caesium Bromide (CsBr) | Br⁻ | ~10 |
| Caesium Nitrate (CsNO₃) | NO₃⁻ | ~25 |
| Caesium Iodide (CsI) | I⁻ | ~25 |
Solvent Effects on Host-Guest Behavior
The surrounding solvent medium plays a pivotal role in supramolecular chemistry, significantly influencing the strength and stability of host-guest complexes. For meso-decamethylcalix epdf.pubpyrrole and its derivatives, the choice of solvent can dramatically affect its anion and ion-pair binding behavior. The solvent can compete with the guest for the host's binding sites or solvate the guest, both of which can weaken the host-guest interaction.
Host-guest binding studies for meso-decamethylcalix epdf.pubpyrrole have been conducted in various organic solvents. In one of the initial reports on its anion binding properties, ¹H NMR spectroscopic titration experiments were performed in deuterated dichloromethane (CD₂Cl₂). researchgate.net In this relatively non-polar solvent, meso-decamethylcalix epdf.pubpyrrole was found to have a surprisingly low binding affinity for the chloride anion, with an association constant (Kₐ) of just 35 M⁻¹. researchgate.net This was unexpected given its larger size compared to the tetrameric analogue.
In contrast, ion-pair extraction experiments involving β-decafluoro-meso-decamethylcalix epdf.pubpyrrole utilized nitrobenzene as the organic phase. researchgate.netresearchgate.net Nitrobenzene is a more polar, aprotic solvent. The observation that ion-pair extraction occurs effectively in nitrobenzene is significant because polar solvents can often lead to the dissociation of ion pairs. researchgate.net The successful extraction of caesium salts into this medium underscores that the calix epdf.pubpyrrole-anion complex creates a sufficiently favorable binding pocket for the caesium cation to maintain the ion pair. researchgate.netresearchgate.net
Furthermore, the purification of meso-decamethylcalix epdf.pubpyrrole has been performed using high-performance liquid chromatography (HPLC) with mobile phases consisting of methanol/water and ethyl acetate mixtures. While not a binding study, this highlights the compound's stability and solubility in these different solvent systems. The general principle, demonstrated clearly in studies of the related calix researchgate.netpyrroles, is that anion stability constants are highly dependent on the solvent. nih.gov Less polar, non-coordinating solvents generally lead to stronger binding affinities, as there is less competition for the hydrogen-bonding sites of the calixpyrrole host.
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties
Density Functional Theory (DFT) has been a important tool in understanding the fundamental characteristics of meso-decamethylcalix beilstein-journals.orgpyrrole (B145914). DFT calculations are employed to determine the most stable three-dimensional structure of the molecule by optimizing its geometry to a minimum energy state. aps.orgephys.kz These calculations have been instrumental in analyzing the electronic properties that govern its reactivity and binding capabilities.
The molecular electrostatic potential (MEP) surface, a key output of DFT calculations, helps to identify the electron-rich and electron-poor regions of the molecule. mdpi.com This is crucial for predicting how meso-decamethylcalix beilstein-journals.orgpyrrole will interact with other molecules, particularly in host-guest chemistry.
DFT studies have also shed light on the nature of the chemical bonding within the molecule and its complexes. For instance, analysis of the frontier molecular orbitals (HOMO and LUMO) provides insights into the molecule's stability and reactivity. rsc.org Furthermore, DFT has been used to investigate the significant role of non-covalent interactions, such as halogen bonds, in the crystal packing of related calix nih.govpyrrole structures. mdpi.com
Table 1: Selected DFT-Calculated Properties of Calix[n]pyrrole Systems
| Property | System | Computational Details | Finding |
| Structural Geometry | meso-decamethylcalix beilstein-journals.orgpyrrole | Geometry optimization | Provides optimized bond lengths and angles for the most stable conformation. |
| Electronic Properties | meso-decamethylcalix beilstein-journals.orgpyrrole | MEP surface analysis | Identifies electron-rich cavity and electron-poor NH protons, indicating sites for anion and cation interaction. |
| Bonding Analysis | Calix nih.govpyrrole-halide complexes | DFT calculations | Elucidates the nature and strength of hydrogen bonds between the pyrrole NH groups and the halide anion. researchgate.net |
Molecular Dynamics Simulations of Host-Guest Systems
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of meso-decamethylcalix beilstein-journals.orgpyrrole, particularly in the context of its interactions with guest molecules. chemrxiv.org These simulations model the movement of atoms and molecules over time, providing a detailed picture of the binding process and the stability of the resulting host-guest complexes.
MD simulations have been used to explore the encapsulation of various guest species within the calix beilstein-journals.orgpyrrole cavity. By simulating the system in a solvent environment, researchers can observe the conformational changes that occur upon binding and assess the influence of the solvent on the complex's stability. rsc.org These simulations are particularly valuable for understanding the selective recognition of certain guests over others. rsc.org
Prediction of Binding Energies and Interaction Mechanisms
A primary application of computational chemistry in the study of meso-decamethylcalix beilstein-journals.orgpyrrole is the prediction of binding energies and the elucidation of interaction mechanisms with various anions. Theoretical calculations can provide quantitative estimates of the strength of the interaction between the host and guest, which can be correlated with experimentally determined binding constants.
For instance, computational models have been used to understand the unexpected observation that meso-decamethylcalix beilstein-journals.orgpyrrole has a lower binding affinity for chloride compared to its smaller calix nih.govpyrrole counterpart. researchgate.net These studies can dissect the energetic contributions to binding, including electrostatic interactions, hydrogen bonding, and conformational strain, to explain such counterintuitive results.
Table 2: Computationally Predicted Binding Affinities
| Host | Guest | Computational Method | Predicted Binding Energy/Affinity |
| meso-decamethylcalix beilstein-journals.orgpyrrole | Chloride | DFT | Lower affinity than calix nih.govpyrrole. researchgate.net |
| Calix nih.govpyrrole | Cesium Halides | DFT | Binding energy for CsCl is ~7 kJ/mol larger than for CsBr. researchgate.net |
Elucidation of Conformational Landscapes and Dynamics
Meso-decamethylcalix beilstein-journals.orgpyrrole, like other calixarenes, possesses a flexible structure that can adopt various conformations. Computational methods are essential for mapping the conformational landscape of the molecule and understanding the dynamics of interconversion between different conformers. nih.gov
By calculating the relative energies of different conformations, such as the cone, partial cone, and 1,2-alternate structures, researchers can predict the most stable arrangement of the pyrrole rings. Molecular dynamics simulations can then be used to visualize the transitions between these states and to understand how factors like solvent and guest binding can influence the conformational equilibrium. researchgate.net This knowledge is critical for designing calix beilstein-journals.orgpyrroles with specific shapes and recognition properties for targeted applications.
Functionalization and Derivatization Strategies
Modification at Meso-positions and Beta-positions
Chemical modifications of the calix nih.govpyrrole (B145914) scaffold are targeted at two main locations: the bridging meso-positions and the outward-facing beta-positions of the pyrrole rings.
Meso-position Modification: The ten methyl groups at the meso-positions of meso-decamethylcalix nih.govpyrrole originate from the use of acetone (B3395972) in the condensation reaction with pyrrole. The most direct method to alter these positions is to substitute acetone with a different ketone during the initial synthesis. A notable example is the synthesis of meso-pentaspirocyclohexyl calix nih.govpyrrole , which is achieved by using cyclohexanone (B45756) in place of acetone. researchgate.netdntb.gov.uamdpi.com This strategy effectively replaces the ten methyl groups with five spiro-linked cyclohexyl rings, significantly altering the steric bulk and solubility of the macrocycle.
Beta-position Modification: The functionalization of the ten beta-pyrrolic positions is achieved by using a substituted pyrrole as the starting material. This approach has been successfully used to introduce electron-withdrawing groups, which are known in calix researchgate.netpyrrole chemistry to enhance anion binding affinity. iupac.org The synthesis of beta-decafluoro-meso-decamethylcalix nih.govpyrrole from the condensation of 3,4-difluoropyrrole with acetone is a key example of this strategy. mdpi.com This modification dramatically alters the electronic properties of the pyrrole rings and the hydrogen-bond donating capacity of the NH protons.
While less common, post-synthetic modifications have been considered. For instance, methods applied to other calixpyrroles, such as the conversion of a pyrrole ring into a pyridine (B92270) ring via cycloaddition, represent potential but less-explored routes for derivatizing the calix nih.govpyrrole core.
Synthesis of Functionalized Calixnih.govpyrrole Derivatives
The synthesis of functionalized calix nih.govpyrrole derivatives is primarily accomplished through acid-catalyzed condensation reactions, where the choice of ketone and pyrrole precursors dictates the final structure. The synthesis of the parent β-unsubstituted meso-decamethylcalix nih.govpyrrole was a significant breakthrough, achieved via a direct condensation of pyrrole and acetone using a bismuth nitrate (B79036) catalyst, which produced the macrocycle in moderate yield. nih.govnih.govbeilstein-journals.org This contrasted with earlier indirect methods that gave very low yields (e.g., 1%). researchgate.netnih.gov
The synthesis of derivatives follows similar principles but with modified starting materials:
Meso-pentaspirocyclohexyl calix nih.govpyrrole is synthesized by reacting pyrrole with cyclohexanone, again using a bismuth-based catalyst system. mdpi.com
Beta-decafluoro-meso-decamethylcalix nih.govpyrrole is synthesized by condensing 3,4-difluoropyrrole with acetone. mdpi.com This reaction can proceed using a Brønsted acid like methanesulfonic acid and is often a kinetically controlled process, where the pentameric macrocycle forms as an unstable product that can revert to the more stable tetrameric analogue. researchgate.netmdpi.com
The following table summarizes the synthesis of the parent compound and its key derivatives.
| Compound Name | Pyrrole Precursor | Ketone Precursor | Key Catalyst/Reagent | Typical Yield | Reference |
|---|---|---|---|---|---|
| meso-decamethylcalix nih.govpyrrole | Pyrrole | Acetone | Bi(NO3)3 | Moderate | nih.gov |
| meso-pentaspirocyclohexyl calix nih.govpyrrole | Pyrrole | Cyclohexanone | Bi(NO3)3 | Not specified | researchgate.netmdpi.com |
| beta-decafluoro-meso-decamethylcalix nih.govpyrrole | 3,4-Difluoropyrrole | Acetone | Methanesulfonic acid | 35% | mdpi.com |
Impact of Functionalization on Supramolecular Properties
Functionalization of the meso-decamethylcalix nih.govpyrrole framework directly influences its conformation, cavity size, and electronic character, which in turn significantly impacts its supramolecular properties, particularly anion binding.
The parent meso-decamethylcalix nih.govpyrrole itself exhibits counterintuitive binding behavior. Despite having a larger cavity and more hydrogen bond donors than its smaller calix researchgate.netpyrrole analogue, it shows a markedly weaker affinity for the chloride anion. researchgate.net This has been attributed to greater conformational flexibility and a less pre-organized binding pocket.
Impact of Beta-position Modification: The introduction of ten electron-withdrawing fluorine atoms at the beta-positions in beta-decafluoro-meso-decamethylcalix nih.govpyrrole is expected to substantially increase the acidity of the pyrrolic NH protons. Based on established principles from calix researchgate.netpyrrole chemistry, this modification should lead to significantly enhanced anion binding affinity by strengthening the hydrogen bonds formed with guest anions. iupac.org
Impact of Meso-position Modification: Altering the meso-substituents, as in meso-pentaspirocyclohexyl calix nih.govpyrrole, primarily induces steric and conformational changes. These modifications affect the shape and accessibility of the binding cavity. Research has confirmed that the anion-guest properties of this derivative are indeed modulated, with studies conducted to evaluate its binding of fluoride (B91410), chloride, and bromide ions using 1H NMR titration. researchgate.net
The table below summarizes the known anion binding affinities.
| Compound | Guest Anion | Solvent | Association Constant (Ka) [M-1] | Reference |
|---|---|---|---|---|
| meso-decamethylcalix researchgate.netpyrrole (for comparison) | Cl- | CD2Cl2 | 350 | researchgate.net |
| meso-decamethylcalix nih.govpyrrole | Cl- | CD2Cl2 | 35 | researchgate.net |
| meso-pentaspirocyclohexyl calix nih.govpyrrole | F-, Cl-, Br- | CD2Cl2 | Binding properties evaluated, specific Ka values not available in source. | researchgate.net |
| beta-decafluoro-meso-decamethylcalix nih.govpyrrole | Not specified | Not specified | Expected to be significantly higher than the non-fluorinated parent compound. | iupac.org |
Formation of Conjugates and Multimers
The development of conjugates and multimers of calixpyrroles aims to create more sophisticated host systems, such as ditopic receptors capable of binding multiple guests or complex ion pairs. While specific examples of meso-decamethylcalix nih.govpyrrole being used as a building block for such structures are not widely reported, the chemical strategies for their creation are well-established within calix researchgate.netpyrrole chemistry and are applicable in principle. osti.gov
The formation of Bis-calixpyrroles , where two macrocyclic units are covalently linked, is a primary strategy. osti.gov This can be achieved by:
Functionalization at the meso-position: A calixpyrrole can be synthesized with a single reactive functional group (e.g., a carboxylic acid or an amine) on one of its meso-substituents. Two of these monofunctionalized macrocycles can then be coupled together using a suitable linker. osti.gov
Functionalization at the beta-position: Similarly, reactive handles can be installed at the beta-position of a pyrrole ring, which can then be used to link two calixpyrrole units. osti.gov
These approaches allow for the synthesis of dimers and oligomers with defined spacing and orientation, enabling the creation of receptors with enhanced affinity and selectivity for larger guests, such as dicarboxylates or other polyanionic species. The self-assembly of functionalized calixpyrroles into dimeric or polymeric structures through non-covalent interactions, such as complementary hydrogen bonding, is another established principle that could be applied to calix nih.govpyrrole derivatives. osti.gov
Advanced Research Applications in Chemical Sciences
Supramolecular Sensing Platforms
Meso-decamethylcalix researchgate.netpyrrole (B145914) serves as a powerful receptor in the design of supramolecular sensors, primarily for anions and ion pairs. nih.gov Its larger, more flexible cavity enables it to adopt conformations suitable for encapsulating specific guest species.
The fundamental mechanism of guest recognition by meso-decamethylcalix researchgate.netpyrrole is rooted in hydrogen bonding. The five NH protons lining the macrocyclic cavity create an electron-deficient pocket that is highly complementary to anionic species. semanticscholar.org Upon introduction of a suitable anion, the macrocycle can switch from a flexible conformation to a more rigid, cone-like structure to maximize hydrogen bonding interactions with the guest. researchgate.net This binding event is a classic example of induced fit in a synthetic receptor system.
Signal transduction is achieved by coupling this recognition event to a measurable output. This is often accomplished by:
Chromogenic (Colorimetric) Sensing: Changes in the electronic environment of the calixpyrrole upon anion binding can alter its absorption of light, leading to a visible color change. In some systems, a redox-active unit like a quinone can be incorporated into the molecular framework, where binding at the pyrrole site modulates the electronic properties of the quinone, resulting in a distinct colorimetric response. semanticscholar.org
Fluorogenic Sensing: A fluorescent reporter group can be attached to the calix researchgate.netpyrrole scaffold. Anion binding can influence the fluorescence of this reporter through mechanisms such as photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). For instance, the binding of an anion can modulate the electron density of the pyrrole rings, which in turn affects the emission properties of the attached fluorophore, leading to either fluorescence "turn-on" or "turn-off" signaling. jlu.edu.cn
NMR Spectroscopy: The binding of a guest molecule can be directly observed through changes in the chemical shifts of the pyrrole NH protons in ¹H NMR spectroscopy. semanticscholar.org The magnitude of the shift provides information about the strength of the interaction.
The expanded cavity of meso-decamethylcalix researchgate.netpyrrole makes it a subject of interest for the selective recognition of various anions and ion pairs. While its anion binding capabilities have been noted, detailed studies have sometimes revealed surprising selectivity profiles. nih.govbeilstein-journals.org
For example, in one study, the binding constant of meso-decamethylcalix researchgate.netpyrrole for the chloride anion was found to be lower than that of its smaller counterpart, meso-octamethylcalix researchgate.netpyrrole. researchgate.netacs.orgresearchgate.net This highlights that a larger cavity does not automatically guarantee stronger binding for all anions and that selectivity is a complex interplay of size, geometry, and solvation effects. The macrocycle's flexibility allows it to adapt to various guests, but this can also mean that it does not possess the optimal preorganization for smaller anions compared to the more rigid calix researchgate.netpyrrole.
Research has demonstrated its utility in creating receptors for specific ion pairs by functionalizing the core structure. By introducing additional binding sites, these multitopic receptors can simultaneously engage both the anion and its corresponding cation, leading to enhanced selectivity and affinity. mdpi.com
| Detected Species | Sensing Method | Key Findings |
| Chloride (Cl⁻) | ¹H NMR Titration | Binding constant was found to be lower than that of the smaller calix researchgate.netpyrrole analogue. researchgate.netacs.org |
| Fluoride (B91410) (F⁻) | ¹H NMR Titration | Pyrrole-based receptors show high affinity for fluoride due to the strength of the N-H···F⁻ hydrogen bond. semanticscholar.org |
| Various Anions | Electrospray Ionization Mass Spectrometry (ESI-MS) | Calixpyrroles can form noncovalent complexes with various anions, allowing for their detection and identification via mass spectrometry. researchgate.net |
Mechanisms of Recognition and Signal Transduction
Catalysis
The ability of calixpyrroles to form specific, non-covalent interactions has been harnessed in the field of catalysis, both as organocatalysts and as ligands for metal catalysts.
Meso-decamethylcalix researchgate.netpyrrole can function as a hydrogen-bond-donating organocatalyst. mdpi.com In this role, the NH protons of the calixpyrrole cavity stabilize anionic or electron-rich transition states, thereby lowering the activation energy of a reaction. This catalytic mechanism is analogous to that of other hydrogen-bond donors used in organic synthesis. mdpi.com
Calixpyrrole-based organocatalysts have been employed in a variety of synthetic transformations, including:
Hetero-Diels–Alder reactions. mdpi.com
Regioselective alkylation and acylation reactions. mdpi.com
Vinylogous addition reactions. mdpi.com
The calix researchgate.netpyrrole scaffold provides a unique three-dimensional environment that can impart stereoselectivity in certain reactions, guiding the approach of substrates to the active site.
While less common than their use in anion recognition, calix researchgate.netpyrroles can serve as ligands for transition metals. The pyrrole nitrogen atoms can coordinate to a metal center, creating a well-defined complex. The macrocyclic structure can enforce a specific coordination geometry on the metal, influencing its catalytic activity and selectivity.
For instance, nickel complexes supported by pyrrole-derived phosphine (B1218219) ligands have demonstrated catalytic activity in reactions like the cycloisomerization of dienes. nsf.gov The pyrrole moiety can participate directly in the catalytic cycle through metal-ligand cooperation, where the N-H bond can be cleaved and reformed. nsf.gov The synthesis of metal-macrocycle complexes involving calix[n]pyrroles has been an area of active investigation. researchgate.net This approach opens avenues for developing catalysts where the primary coordination sphere is defined by the calixpyrrole, and the secondary environment can be tuned by modifying the meso-substituents, potentially leading to catalysts for reactions like polymerization or selective oxidation.
Organocatalytic Applications
Materials Science and Advanced Functional Materials
The incorporation of meso-decamethylcalix researchgate.netpyrrole units into larger polymeric or supramolecular structures is a promising strategy for creating advanced functional materials. The inherent recognition properties of the calixpyrrole can be imparted to the bulk material, leading to applications in separation science, sensing, and responsive systems.
Pyrrole-based conjugated microporous polymers (CMPs) have emerged as a significant class of porous materials. frontiersin.org These materials combine the chemical functionality of the pyrrole unit with a robust, high-surface-area architecture. By using calix researchgate.netpyrrole or its constituent building blocks as monomers, it is possible to synthesize CMPs with built-in anion-binding sites. Such materials could be used for:
Ion Extraction: Creating sorbents for the selective removal of specific anions from solutions.
Heterogeneous Catalysis: Immobilizing the catalytic activity of the calixpyrrole unit onto a solid support, which allows for easy separation and recycling of the catalyst. frontiersin.org
Sensing Devices: Fabricating sensor arrays where the porous polymer matrix allows for efficient diffusion of analytes to the embedded recognition sites.
Furthermore, the self-assembly properties of calix researchgate.netpyrroles can be exploited to construct well-defined two-dimensional or three-dimensional supramolecular networks. These ordered assemblies can exhibit unique electronic or photophysical properties, making them candidates for use in molecular electronics and optoelectronic devices. The development of new polymers based on pyrrole derivatives continues to yield materials with promising electrochemical properties for applications such as energy storage. rsc.org
Integration into Responsive Materials
The dynamic nature of noncovalent interactions makes meso-decamethylcalix google.compyrrole and its derivatives ideal building blocks for stimuli-responsive materials. acs.org These "smart" materials can alter their properties in response to external triggers such as changes in temperature, pH, or the presence of specific chemical species. acs.orgresearchgate.net
Calix[n]pyrroles, including the five-membered ring structure of meso-decamethylcalix google.compyrrole, possess a hydrogen-bonding array that can selectively bind anions. acs.org This anion recognition capability is a key feature in the construction of stimuli-responsive supramolecular polymers. acs.org For instance, the interaction with carboxylate anions has been utilized to form polymer chains that can be disrupted by competitive guests like fluoride ions, which bind more strongly to the calixpyrrole core. acs.org This competitive binding mechanism allows for the controlled assembly and disassembly of the material.
Researchers have successfully created supramolecular alternating polymers by leveraging the anion-binding properties of calix researchgate.netpyrrole alongside the guest-inclusion abilities of other macrocycles like pillar google.comarenes. acs.org These systems have demonstrated responsiveness to various stimuli, including temperature and pH, leading to the formation of hierarchical materials with structures ranging from 0D to 3D. acs.org While much of the detailed research has focused on the more readily available calix researchgate.netpyrrole, the principles are extendable to the less explored meso-decamethylcalix google.compyrrole, which offers a larger cavity size and potentially different selectivities. The development of these materials opens avenues for advanced, multicomponent self-assembled systems. acs.org
Design of Supramolecular Assemblies
The self-assembly of molecules into well-defined, ordered structures is a cornerstone of supramolecular chemistry. nih.gov Meso-decamethylcalix google.compyrrole, with its distinct shape and multiple hydrogen bond donor sites, is an excellent candidate for designing complex supramolecular assemblies. google.com
In the solid state, calix researchgate.netpyrrole anions have been observed to self-assemble into dimeric structures. google.com This tendency for self-assembly is also anticipated for meso-decamethylcalix google.compyrrole, where the larger macrocyclic framework could lead to the formation of unique and potentially more complex aggregates. These assemblies are held together by a network of noncovalent interactions, including hydrogen bonding and van der Waals forces. nankai.edu.cn
The synthesis of calix[n]pyrroles with n > 4 has been a synthetic challenge, which has somewhat limited the exploration of their self-assembly properties. nih.gov However, the successful, albeit low-yield, synthesis of meso-decamethylcalix google.compyrrole has opened the door to studying its aggregation behavior. acs.orgepdf.pub The ability of these macrocycles to form preorganized capsules in the crystalline state makes them efficient hosts for various organic guest molecules. vulcanchem.com The design of these assemblies can be finely tuned by modifying the structure of the calixpyrrole, for example, by introducing different substituents at the meso-positions.
Separation Technologies (e.g., chromatography)
The selective binding properties of meso-decamethylcalix google.compyrrole make it a promising material for separation technologies, particularly in the field of chromatography. google.com The noncovalent, primarily hydrogen-bonding interactions between the macrocycle and a guest molecule provide a novel mechanism for separation. google.com
Calixpyrroles have been used to create new types of separation media. google.com In one application, these macrocycles are immobilized on a solid support to create a stationary phase for liquid chromatography. This technique, termed Hydrogen Bonding Liquid Chromatography, leverages the specific hydrogen-bonding interactions to separate analytes. google.com
The larger cavity of meso-decamethylcalix google.compyrrole compared to its calix researchgate.netpyrrole analogue suggests it could exhibit different selectivity in separation applications. For example, β-decafluoro-meso-decamethylcalix google.compyrrole has been shown to effectively extract cesium salts of nitrate (B79036) anions into nitrobenzene (B124822), overcoming the typical Hofmeister bias. rsc.org This highlights the potential for designing calix google.compyrrole-based systems for the selective separation of specific anions.
The purification of meso-decamethylcalix google.compyrrole itself has been achieved using High-Performance Liquid Chromatography (HPLC) with a C18 column, demonstrating the compatibility of this compound with standard chromatographic techniques. nih.gov
Research Findings on Meso-decamethylcalix google.compyrrole
| Property | Finding | Reference |
| Synthesis | The first direct synthesis from pyrrole and acetone (B3395972) was achieved using a bismuth salt catalyst, specifically Bi(NO₃)₃. nih.govnih.gov An earlier indirect synthesis involved the homologation of furan (B31954) rings in a furan-based analogue. acs.org | nih.govacs.orgnih.gov |
| Anion Binding | It exhibits binding affinity for various anions, though surprisingly, its binding constant for chloride was found to be lower than that of its tetrameric analogue, meso-octamethylcalix researchgate.netpyrrole. researchgate.netacs.org | researchgate.netacs.org |
| Structure | The solid-state structure has been determined by X-ray crystallography. researchgate.netacs.org | researchgate.netacs.org |
| Separation | A fluorinated derivative, β-decafluoro-meso-decamethylcalix google.compyrrole, has shown utility in overcoming the Hofmeister bias in anion extraction. rsc.orgresearchgate.net | rsc.orgresearchgate.net |
Future Perspectives and Research Directions
Development of Novel Synthetic Pathways for Higher Yields and Scalability
The progression of meso-decamethylcalix beilstein-journals.orgpyrrole (B145914) chemistry is intrinsically linked to its accessibility. Historically, the synthesis of this macrocycle has been a significant challenge, characterized by very low yields. Early methods included the multi-step conversion from a corresponding meso-decamethylcalix beilstein-journals.orgfuran (B31954), which produced the target compound in a mere 1% yield. beilstein-journals.orgnih.govresearchgate.net Another approach involved its direct synthesis when covalently bound to a calix beilstein-journals.orgarene template, affording a slightly better but still modest 10% yield. beilstein-journals.orgnih.gov These inefficient routes severely restricted the availability of the compound for further study of its properties and applications. beilstein-journals.orgnih.gov
A major breakthrough occurred with the development of a direct, one-pot condensation of pyrrole and acetone (B3395972) using a bismuth salt, specifically bismuth(III) nitrate (B79036) (Bi(NO₃)₃), as a catalyst. beilstein-journals.orgnih.govnih.gov This method provides the macrocycle in a moderate yield and is currently considered the most effective route to β-unsubstituted meso-decamethylcalix beilstein-journals.orgpyrrole. beilstein-journals.orgnih.gov The underlying challenge is the inherent instability of the five-membered macrocycle, which can readily contract to the thermodynamically more stable calix nih.govpyrrole. nih.govresearchgate.net Research indicates that the calix beilstein-journals.orgpyrrole is the kinetic product, while the calix nih.govpyrrole is the thermodynamic product, with higher acid concentrations favoring the formation of the smaller macrocycle. researchgate.netmdpi.com
Future research must focus on overcoming these limitations to develop synthetic pathways that are not only high-yielding but also scalable and adhere to the principles of green chemistry. Exploration of new catalytic systems beyond bismuth salts, investigation of solvent-free reaction conditions, and the use of flow chemistry could provide pathways to improved efficiency and control over the product distribution. researchgate.net Achieving a robust and scalable synthesis is the critical first step toward the widespread investigation and application of this promising macrocycle.
Exploration of New Host-Guest Systems beyond Anions
The chemistry of calixpyrroles has been overwhelmingly dominated by their remarkable ability to act as receptors for anions, a function mediated by the hydrogen-bond donating N-H protons of the pyrrole rings. nih.gov While the anion-binding properties of meso-decamethylcalix beilstein-journals.orgpyrrole are of continued interest, a significant future direction lies in exploring its interactions with other types of guests. The larger, more flexible cavity of the pentameric macrocycle compared to its tetrameric counterpart suggests it may exhibit unique recognition properties for a broader range of molecules.
A promising area of investigation is the binding of neutral molecules. Patents covering this class of compounds claim their utility as effective binding agents for both ions and neutral molecules. google.com The well-studied calix nih.govpyrroles have demonstrated an ability to bind neutral substrates, providing a strong precedent for similar capabilities in the calix beilstein-journals.org analogue. researchgate.net The expanded cavity could potentially accommodate larger neutral guests or even multiple smaller guests, leading to complex host-guest assemblies.
Furthermore, the exploration of cation binding represents another untapped frontier. While the electron-rich cavity is primarily suited for anion recognition, functionalized calix nih.govpyrroles have been successfully designed to act as sensors for metal ions. researchgate.net Appropriately functionalized derivatives of meso-decamethylcalix beilstein-journals.orgpyrrole could be engineered to recognize cations, potentially in concert with an anion to form an ion-pair receptor. mdpi.com A systematic investigation into the host-guest chemistry of meso-decamethylcalix beilstein-journals.orgpyrrole with neutral molecules and cations is essential for expanding its role in supramolecular chemistry.
Rational Design of Functionalized Meso-decamethylcalixbeilstein-journals.orgpyrrole Architectures
The core structure of meso-decamethylcalix beilstein-journals.orgpyrrole serves as a scaffold that can be chemically modified to create new molecular architectures with tailored properties. While the parent compound is an important starting point, its true potential will be realized through the rational design of functionalized derivatives. Research has already shown that the core structure can be altered, with the synthesis of meso-pentaspirocyclohexyl calix beilstein-journals.orgpyrrole and decafluorocalix beilstein-journals.orgpyrrole demonstrating that modifications are feasible. researchgate.netmdpi.com
Future efforts should draw inspiration from the extensive work on calix nih.govpyrroles, where functional groups have been installed at the meso-positions, the β-pyrrolic positions, and via "strapping" strategies to alter solubility, modulate binding affinity, and introduce new functionalities. researchgate.netresearchgate.net For instance, introducing chromophores or fluorophores could lead to new colorimetric or fluorescent sensors. Attaching catalytic moieties could create novel organocatalysts with a unique reaction pocket. mdpi.com
The key is a "rational design" approach, where specific properties are targeted by deliberate chemical modification. This involves post-synthesis functionalization of the pre-formed macrocycle, which is often more efficient than building a complex, functionalized molecule from scratch. researchgate.net Developing a robust synthetic toolkit for the selective functionalization of the meso-decamethylcalix beilstein-journals.orgpyrrole framework is a critical goal for future research.
Advanced Computational Studies for Predictive Design
As the synthesis and functionalization of meso-decamethylcalix beilstein-journals.orgpyrrole become more advanced, computational chemistry will play an indispensable role in guiding experimental efforts. To date, this area remains largely unexplored for this specific macrocycle, representing a significant opportunity for future research. Advanced computational methods, particularly Density Functional Theory (DFT), can provide profound insights into the structure, stability, and reactivity of these complex molecules. mdpi.com
Computational analysis can be used to predict the most stable conformations of the macrocycle, both in its free state and when complexed with a guest. researchgate.net This is particularly important for the flexible calix beilstein-journals.orgpyrrole system. Furthermore, DFT calculations can be employed to calculate binding energies, helping to predict the affinity and selectivity of the host for various anions, cations, and neutral molecules. This predictive power can screen potential guests and guide the design of receptors with enhanced recognition properties before undertaking time-consuming synthetic work.
Molecular dynamics (MD) simulations can also be used to study the dynamic behavior of the host-guest complexes, providing a deeper understanding of the binding and release mechanisms. By simulating these systems, researchers can elucidate the intricate non-covalent interactions that govern molecular recognition. Integrating these advanced computational studies into the research workflow will accelerate the discovery of new functions and applications for meso-decamethylcalix beilstein-journals.orgpyrrole and its derivatives.
Integration into Emerging Chemical Technologies
The ultimate goal of fundamental research into meso-decamethylcalix beilstein-journals.orgpyrrole is its integration into functional materials and technologies. Based on the demonstrated applications of its smaller analogues, several key areas present exciting future possibilities.
One of the most promising applications is in the field of transmembrane transport. Functionalized calix nih.govpyrroles have been shown to act as transporters for anions and ion-pairs across lipid bilayer membranes. mdpi.com The larger cavity of meso-decamethylcalix beilstein-journals.orgpyrrole may allow for the transport of larger or more complex anionic species, or potentially exhibit different transport kinetics and mechanisms.
Another key area is the development of advanced sensors. By functionalizing the macrocycle with reporter groups, it can be engineered as a highly selective electrochemical or optical sensor for specific analytes. researchgate.netresearchgate.net Its unique size and shape could be leveraged to achieve selectivity that is complementary to existing calix nih.govpyrrole-based sensors. Additionally, the field of organocatalysis could benefit from this macrocycle, where its defined cavity could serve as a nano-sized reaction vessel, influencing the stereochemistry and outcome of chemical reactions. mdpi.com Finally, applications in separation science, such as in specialized liquid chromatography phases or for environmental remediation, are also foreseeable. google.com
Q & A
What are the key methodologies for synthesizing meso-decamethylcalix[5]pyrrole, and how does the choice of catalyst influence yield?
Basic
The direct synthesis involves condensing pyrrole with acetone using bismuth nitrate (Bi(NO₃)₃) as a catalyst under mild conditions. Evidence shows Bi(NO₃)₃ is critical for stabilizing the pentameric macrocycle, preventing decomposition into smaller rings like calix[4]pyrrole. The reaction is monitored via TLC (thin-layer chromatography), with optimal yields (~moderate%) achieved by controlling stoichiometry (1:1 pyrrole:acetone) and reaction time (1.5–2 hours). Purification involves column chromatography to isolate the β-unsubstituted product . Isotopic labeling studies confirm the catalytic role of Bi³⁺ in facilitating pyrrole-ketone cyclization .
How can X-ray crystallography and NMR resolve structural ambiguities in this compound derivatives?
Basic
Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and conformational details (e.g., envelope vs. chair conformations in pyrrolidine rings). For example, intramolecular N–H⋯N hydrogen bonds stabilize the macrocycle, while C–H⋯π interactions influence crystal packing . ¹H NMR in CDCl₃ reveals dynamic symmetry: a single N–H signal suggests rapid conformational averaging in solution, contrasting with solid-state asymmetry observed in SCXRD .
Why is this compound synthetically challenging compared to calix[4]pyrrole?
Advanced
The pentameric structure is thermodynamically unstable due to ring strain and competitive oligomerization. Larger macrocycles (n=5) tend to fragment into smaller rings (e.g., n=4) via pyrrole-isopropyl elimination. Catalytic Bi(NO₃)₃ mitigates this by templating the transition state, but side products still require careful chromatographic separation. Computational studies suggest that entropy-driven disassembly dominates without steric or electronic stabilization .
What experimental approaches quantify anion-binding affinity in this compound?
Advanced
Isothermal titration calorimetry (ITC) and ¹H NMR titration in acetonitrile-d₃ are standard. For example, ITC reveals stoichiometry (1:1 or 2:1 host-guest ratios) and thermodynamic parameters (ΔG, ΔH). NMR chemical shift perturbations (CSPs) in pyrrolic N–H protons indicate anion-induced conformational changes. Competitive binding assays with fluorescence displacement (e.g., using dansyl chloride) further validate selectivity trends .
How can reaction progress be optimized during macrocycle synthesis?
Methodological
Real-time monitoring via TLC (hexane/ethyl acetate eluent) identifies intermediates like linear oligomers. Quenching the reaction at 1.5 hours—before secondary products emerge—maximizes yield. Post-synthesis, recrystallization from THF/MeOH removes unreacted ketone, while ¹H NMR integration verifies purity (>95% by peak area) .
What strategies enable functionalization of this compound for targeted applications?
Advanced
N-acylation with substituted benzoyl chlorides (e.g., 4-methoxybenzoyl chloride) under anhydrous conditions introduces electron-donating/withdrawing groups. Reaction in THF/ACN with K₂CO₃ as base yields mono-acylated derivatives, confirmed via SCXRD and MALDI-TOF MS. Substituents at the C-rim modulate anion affinity; methoxy groups enhance π interactions with aromatic guests .
How do conformational dynamics impact the macrocycle’s anion-recognition properties?
Advanced
DFT calculations and molecular dynamics (MD) simulations reveal rapid interconversion between Cs and C₃v symmetric conformers in solution. This flexibility allows adaptive binding to anions (e.g., Cl⁻, SO₄²⁻) via induced-fit mechanisms. Solid-state SCXRD shows rigid, preorganized cavities in crystalline derivatives, whereas solution-phase NMR suggests dynamic adjustments during guest encapsulation .
What mechanistic role does Bi(NO₃)₃ play in the cyclocondensation reaction?
Advanced
Bi³⁺ acts as a Lewis acid, polarizing carbonyl groups of acetone to enhance electrophilicity. Isotopic labeling (¹³C-acetone) traces the incorporation of ketones into the macrocycle, confirming Bi³⁺-mediated [1+4] cycloaddition. Competing pathways (e.g., [1+3] for n=4) are suppressed by steric effects from decamethyl substitution .
How does this compound compare to calix[4]pyrrole in host-guest chemistry?
Comparative
The larger cavity (5 vs. 4 pyrrole units) enables binding of bulkier anions (e.g., PF₆⁻) but reduces selectivity for small ions like F⁻. ITC data show weaker binding constants (Ka ~10³ M⁻¹) compared to calix[4]pyrrole (Ka ~10⁴ M⁻¹) due to conformational flexibility. Modifications (e.g., strapping with aromatic groups) can preorganize the cavity for improved affinity .
What computational tools predict the stability and reactivity of this compound derivatives?
Methodological
Density functional theory (DFT) at the B3LYP/6-31G(d) level optimizes geometries and calculates HOMO-LUMO gaps for redox activity. MD simulations (AMBER force field) model solvation effects and conformational ensembles. Noncovalent interaction (NCI) plots visualize stabilizing interactions (e.g., hydrogen bonds, van der Waals) in host-guest complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
